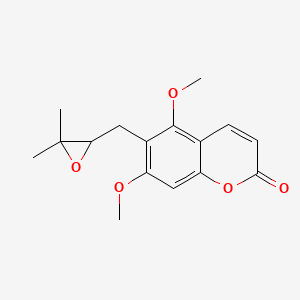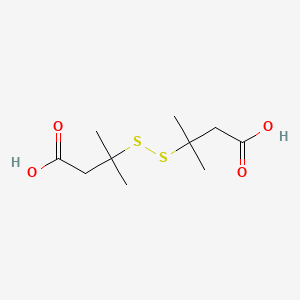
3,3'-Disulfanediylbis(3-methylbutanoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Disulfanediylbis(3-methylbutanoic acid) is an organic compound characterized by the presence of two disulfide bonds and two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis(3-methylbutanoic acid) typically involves the formation of disulfide bonds between two molecules of 3-methylbutanoic acid derivatives. One common method is the oxidation of thiol groups in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out under mild conditions to prevent over-oxidation and degradation of the product.
Industrial Production Methods
Industrial production of 3,3’-Disulfanediylbis(3-methylbutanoic acid) may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Disulfanediylbis(3-methylbutanoic acid) can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be further oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiol groups using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Esterification Reagents: Alcohols, acid catalysts.
Amidation Reagents: Amines, coupling agents like EDCI or DCC.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Esterification: Esters of 3,3’-Disulfanediylbis(3-methylbutanoic acid).
Amidation: Amides of 3,3’-Disulfanediylbis(3-methylbutanoic acid).
Aplicaciones Científicas De Investigación
3,3’-Disulfanediylbis(3-methylbutanoic acid) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its disulfide bonds make it useful in studying redox reactions and disulfide exchange processes.
Biology: Employed in the study of protein folding and stability due to its ability to form disulfide bonds, which are crucial in protein structure.
Industry: Used in the production of polymers and materials that benefit from the stability and reactivity of disulfide bonds.
Mecanismo De Acción
The mechanism of action of 3,3’-Disulfanediylbis(3-methylbutanoic acid) involves its ability to form and break disulfide bonds. This property is essential in redox biology and chemistry, where disulfide bonds play a critical role in maintaining the structure and function of proteins and other biomolecules. The compound can interact with thiol groups in proteins, leading to the formation of disulfide-linked protein complexes.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Disulfanediylbis(2-methylpropanoic acid): Similar structure but with a different alkyl chain length.
3-Methylbutanoic acid: Lacks the disulfide bonds, making it less reactive in redox processes.
3,3’-Disulfanediylbis(propan-1-ol): Contains hydroxyl groups instead of carboxylic acid groups.
Uniqueness
3,3’-Disulfanediylbis(3-methylbutanoic acid) is unique due to its specific combination of disulfide bonds and carboxylic acid groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
995-93-7 |
|---|---|
Fórmula molecular |
C10H18O4S2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
3-[(1-carboxy-2-methylpropan-2-yl)disulfanyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H18O4S2/c1-9(2,5-7(11)12)15-16-10(3,4)6-8(13)14/h5-6H2,1-4H3,(H,11,12)(H,13,14) |
Clave InChI |
FNPSTNYGTLQCHP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)O)SSC(C)(C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


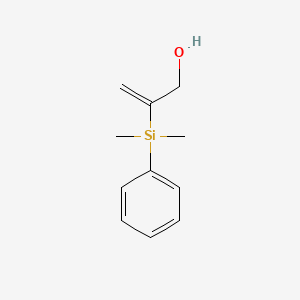
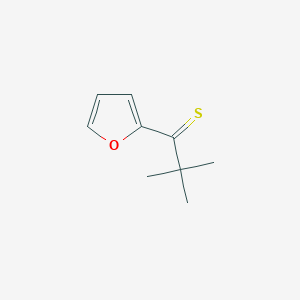
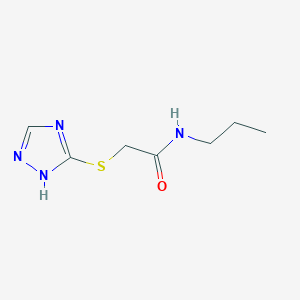
![1-Bromo-4-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene](/img/structure/B14080700.png)
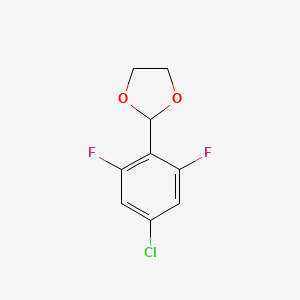
![Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]-](/img/structure/B14080707.png)
![1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14080708.png)
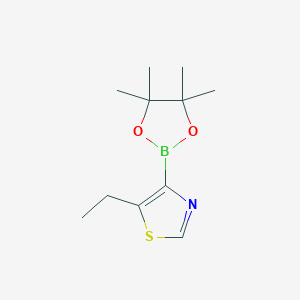
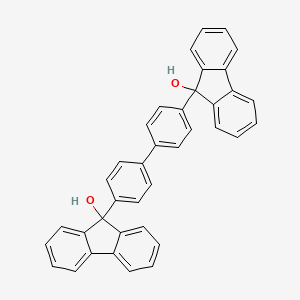
![3-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid](/img/structure/B14080715.png)
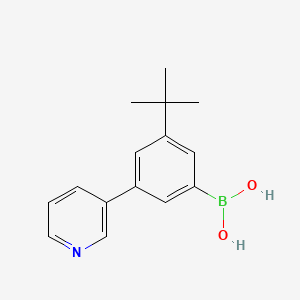
![7-(2-chlorobenzyl)-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14080743.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-(3,5-difluorophenyl)-](/img/structure/B14080746.png)
